molecular formula C7H10N2S B13142341 3-Pyridinemethanamine, 5-(methylthio)-

3-Pyridinemethanamine, 5-(methylthio)-

Cat. No.: B13142341
M. Wt: 154.24 g/mol
InChI Key: AKGGDOAMNQBDMR-UHFFFAOYSA-N
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Description

3-Pyridinemethanamine,5-(methylthio)- is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a methanamine group at the 3-position and a methylthio group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinemethanamine,5-(methylthio)- typically involves the introduction of the methanamine and methylthio groups onto the pyridine ring. One common method is the catalytic hydrogenation of 3-cyanopyridine in the presence of a Raney nickel catalyst to yield 3-aminomethylpyridine. The methylthio group can then be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity 3-Pyridinemethanamine,5-(methylthio)-.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinemethanamine,5-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various alkylating or acylating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-Pyridinemethanamine,5-(methylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinemethanamine,5-(methylthio)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinemethanamine
  • 5-Methylthiopyridine
  • 3-Aminomethylpyridine

Uniqueness

3-Pyridinemethanamine,5-(methylthio)- is unique due to the presence of both the methanamine and methylthio groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

(5-methylsulfanylpyridin-3-yl)methanamine

InChI

InChI=1S/C7H10N2S/c1-10-7-2-6(3-8)4-9-5-7/h2,4-5H,3,8H2,1H3

InChI Key

AKGGDOAMNQBDMR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=CC(=C1)CN

Origin of Product

United States

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